2-Amino-1-(3-nitrophenyl)ethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

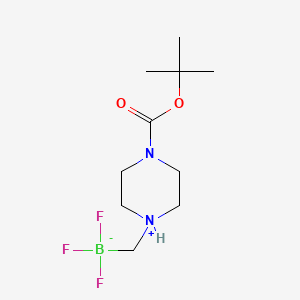

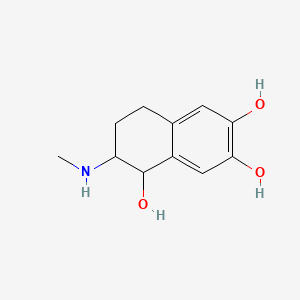

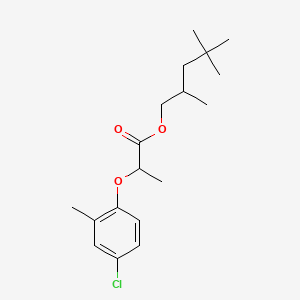

2-Amino-1-(3-nitrophenyl)ethanol hydrochloride, also known as 3-nitro-2-aminoethanol hydrochloride, is a chemical compound with a wide variety of applications in the scientific and medical fields. It is a colorless, water-soluble solid with a molecular weight of 221.6 g/mol and a melting point of 192-194 °C. It is prepared by the condensation of 3-nitrobenzaldehyde with 2-aminoethanol in the presence of hydrochloric acid. This compound is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Applications De Recherche Scientifique

Overview of Research Applications

Research on 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride and related compounds focuses on various scientific areas, including their role in biological systems, potential therapeutic uses, and chemical properties. This summary excludes information related to direct drug use, dosage, and side effects, focusing instead on broader scientific research applications.

Role in Biological Systems

Studies have examined the role of compounds similar to 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride in biological systems. For instance, research on cytochrome P-450 enzymes, which are involved in the metabolism of various substances including ethanol, highlights the complex interactions within biological systems. Cytochrome P-450 2E1 (CYP2E1) plays a significant role in metabolizing ethanol to acetaldehyde and is induced by recent ethanol ingestion. The variability in CYP2E1 expression and activity may influence susceptibility to diseases related to ethanol metabolism, such as hepatic cirrhosis and certain cancers (Neafsey et al., 2009).

Therapeutic and Protective Effects

Research into the therapeutic and protective effects of compounds structurally related to 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride includes studies on polyphenolic compounds found in natural products such as grapes. These studies have shown that such compounds can offer neuroprotective effects against damage caused by chronic ethanol consumption and other oxidative stressors. For instance, grape polyphenols have been shown to ameliorate neuronal damages due to chronic ethanol consumption, highlighting their potential for broader health benefits beyond cardiovascular protection (Sun, Simonyi, & Sun, 2002).

Chemical Properties and Applications

The chemical properties and applications of 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride and related compounds have been explored in various contexts. For example, the study of nitrated phenols, which share some structural similarities with 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride, reveals their occurrence in the atmosphere and potential environmental impacts. These compounds can originate from combustion processes, pesticide hydrolysis, or secondary formation in the atmosphere. Understanding their sources, reactions, and fate is crucial for assessing environmental risks and developing mitigation strategies (Harrison et al., 2005).

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets in a similar manner .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUCJSIMXVTIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-nitrophenyl)ethanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

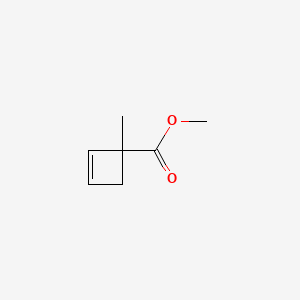

![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)

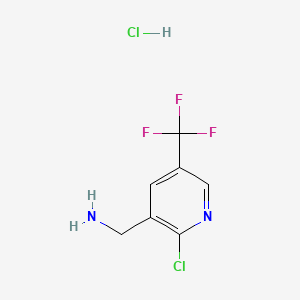

![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)